molecular formula C20H28N2O2 B4059362 1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone

1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone

Cat. No. B4059362
M. Wt: 328.4 g/mol
InChI Key: VSZLSCQATVYWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods and has shown promising results in different scientific studies.

Scientific Research Applications

1. Synthesis of Amino Acids

Research by (Cal et al., 2012) demonstrated the effective one-pot synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) from compounds structurally similar to 1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone. This research highlights the potential for using such compounds in amino acid synthesis with high yields and purity.

2. Intermediate for Antibacterials

In the research by (Schroeder et al., 1992), compounds similar to 1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone were used to create intermediates for quinolone antibacterials. These intermediates play a critical role in the development of new antibacterial agents.

3. Molecular and Crystal Structure Studies

Kuleshova and Khrustalev (2000) investigated the molecular and crystal structures of derivatives closely related to 1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone. This research provides insights into the conformational flexibility and hydrogen bonding in crystals, crucial for understanding the properties of such compounds.

4. Study of Reaction Mechanisms

Colonna et al. (1970) explored the reaction mechanisms of morpholine, piperidine, and pyrrolidine enamines, structurally similar to the queried compound, providing valuable information about the selectivity and stereochemistry of these reactions.

5. Analgesic Agent Research

Aytemi̇r et al. (1999) synthesized derivatives including 1-(2-piperidinoethyl)-2-methyl-3-hydroxy-4-(1H)-pyridinone, which have shown higher analgesic activities than traditional analgesic agents. This opens avenues for new pain management solutions.

properties

IUPAC Name

1-[2-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-16-6-2-3-8-18(16)11-10-17-7-4-12-21(14-17)20(24)15-22-13-5-9-19(22)23/h2-3,6,8,17H,4-5,7,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZLSCQATVYWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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